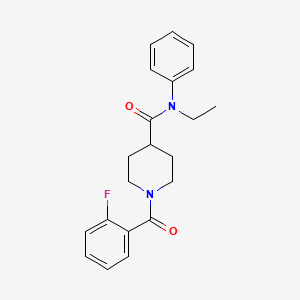

![molecular formula C20H14ClN3O8 B4632010 2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)

2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves reacting specific bromides with acids using potassium or sodium carbonate in DMF medium at room temperature. The structure is then confirmed through IR and single-crystal X-ray diffraction studies. For example, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a similar structure, is performed through this method, showcasing the general approach towards synthesizing complex molecules like the one (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is confirmed using IR and single-crystal X-ray diffraction. Vibrational wavenumbers are computed using HF and DFT methods, and geometrical parameters obtained from XRD studies are compared with calculated values. This detailed analysis helps in understanding the charge transfer within the molecule and the stability arising from hyper-conjugative interactions and charge delocalization (Kumar et al., 2014).

Applications De Recherche Scientifique

Quantum Chemical Analysis and Corrosion Inhibition

A theoretical study explored the inhibition efficiencies of quinoxalines compounds, including those with similar structural features to the requested compound, as corrosion inhibitors for copper in nitric acid. Quantum chemical calculations, based on the Density Functional Theory (DFT) method, were performed to understand the relationship between molecular structure and inhibition efficiency, showing a consistent alignment with experimental data (Zarrouk et al., 2014).

Electrophile and Nucleophile Roles in Synthesis

Research into alpha-nitro ketone as both an electrophile and nucleophile highlighted novel approaches to synthesize compounds for probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions. This study demonstrates the versatility of alpha-nitro ketone intermediates in chemical synthesis, leading to insights into receptor-ligand interactions (Zhang et al., 2004).

Molecular Structure Analysis

A detailed study on 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with structural similarities, was conducted to confirm its structure through IR and single-crystal X-ray diffraction studies. This research also analyzed vibrational wavenumbers, hyperpolarizability, and molecular orbital analysis, providing a basis for understanding the stability and electronic properties of such molecules (Kumar et al., 2014).

Environmental Impacts and Degradation Studies

Investigations into the environmental impacts of agrochemicals and their degradation products have shown the presence of dioxin and dioxin-like impurities in formulations. Such studies are crucial for understanding the ecological and health risks associated with chemical compounds found in various products (Masunaga et al., 2001).

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O8/c21-12-6-4-11(5-7-12)15(25)10-32-17(27)8-22-16(26)9-23-19(28)13-2-1-3-14(24(30)31)18(13)20(23)29/h1-7H,8-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQONIINFLNEPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NCC(=O)OCC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)

![methyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4631948.png)

![ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)

![4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4631971.png)

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)